molecular formula C21H44N2O6 B1618774 Triethanolamine lauroylsarcosinate CAS No. 16693-53-1

Triethanolamine lauroylsarcosinate

Cat. No. B1618774
CAS RN: 16693-53-1
M. Wt: 420.6 g/mol
InChI Key: HJDITXMCJQRQLU-UHFFFAOYSA-N
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Description

Triethanolamine lauroylsarcosinate is a chemical compound . It is a surfactant, which means it is used to reduce the surface tension of liquids, allowing them to spread more easily. It is commonly used in cosmetic and personal care products .


Synthesis Analysis

Triethanolamine, a component of Triethanolamine lauroylsarcosinate, is produced from the reaction of ethylene oxide with aqueous ammonia . The ratio of the products can be controlled by changing the stoichiometry of the reactants .


Molecular Structure Analysis

The molecular formula of Triethanolamine lauroylsarcosinate is C21H44N2O6 . It is a combination of two molecules: C15H29N1O3 and C6H15N1O3 . The molecular weight is 420.58 .


Chemical Reactions Analysis

Triethanolamine, a component of Triethanolamine lauroylsarcosinate, reacts easily with fatty acids to form triethanolamine soaps . It is used as a basic component in soaps and other cosmetic products .


Physical And Chemical Properties Analysis

Triethanolamine lauroylsarcosinate is a liquid or solid substance . It is soluble in water . The molecular weight is 420.58 .

Mechanism of Action

As an amine, triethanolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid. This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .

Safety and Hazards

When handling Triethanolamine lauroylsarcosinate, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid breathing vapors or spray mist, avoid contact with skin, eyes, and clothing, and do not ingest .

Future Directions

Triethanolamine, a component of Triethanolamine lauroylsarcosinate, is widely used in various industries including the production of emulsifiers, surfactants, liquid synthetic washing and cleaning products, chemical pH adjustors, softening and binding reagents, plastifiers, rubber vulcanization accelerators, cosmetic preparations, sour gas absorbents, antifreezing additives, corrosion inhibitors, biocides, and semiproducts in the synthesis of medicinal preparations . The future directions of Triethanolamine lauroylsarcosinate could be influenced by these applications and the ongoing research in these areas .

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[dodecanoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;8-4-1-7(2-5-9)3-6-10/h3-13H2,1-2H3,(H,18,19);8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDITXMCJQRQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066099
Record name Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethanolamine lauroylsarcosinate

CAS RN

16693-53-1
Record name Lauroylsarcosine triethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16693-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TEA-Lauroyl sarcosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016693531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(1-oxododecyl)glycine, compound with 2,2',2''-nitrilotri(ethanol) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIETHANOLAMINE LAUROYLSARCOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SIE23654C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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